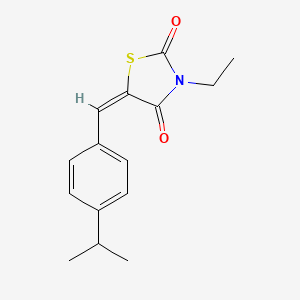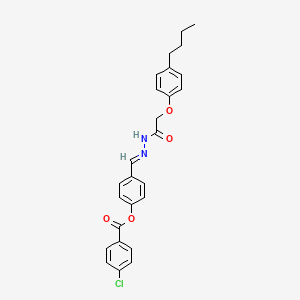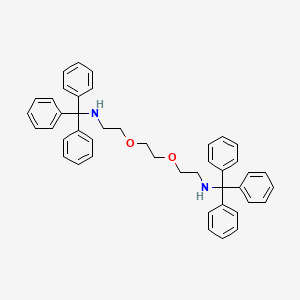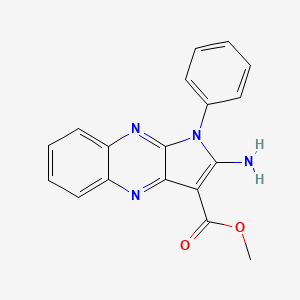![molecular formula C23H26N4O2 B11974041 3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, an isobutylphenyl group, and a methoxyphenyl group.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Eine gängige Syntheseroute beinhaltet die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem β-Diketon erreicht werden.
Anlagerung der Isobutylphenylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit einem geeigneten Isobutylphenylhalogenid.
Bildung des Carbohydrazids: Dies erfolgt durch Reaktion des Zwischenprodukts mit Hydrazinhydrat.
Kondensation mit der Methoxyphenylgruppe: Der letzte Schritt beinhaltet die Kondensation des Carbohydrazids mit 4-Methoxybenzaldehyd unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben beschriebenen Syntheseroute beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So könnte die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht wegen seines Potenzials als entzündungshemmendes oder krebshemmendes Mittel.
Industrie: Könnte bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es in biologischen Systemen bestimmte Enzyme inhibieren, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid
- 3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Isobutylphenyl)-N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C23H26N4O2 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)13-17-5-7-19(8-6-17)21-14-22(26-25-21)23(28)27-24-16(3)18-9-11-20(29-4)12-10-18/h5-12,14-15H,13H2,1-4H3,(H,25,26)(H,27,28)/b24-16+ |
InChI-Schlüssel |
KIWUVHPRDYLCIB-LFVJCYFKSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)





![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)

![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)

![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)
